molecular formula C18H20N2O B2967546 N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide CAS No. 129536-66-9

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide

Cat. No. B2967546
CAS RN: 129536-66-9
M. Wt: 280.371
InChI Key: ZQOGISNIWDWMKX-XMHGGMMESA-N
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Description

“N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” is a small molecule . It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide and its derivatives can be achieved by the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . All the target compounds can be successfully synthesized from good to excellent yield .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” can be represented by the InChI code: 1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” include a molecular weight of 192.26 , and a melting point of 128-130°C . It is a powder at room temperature .

Scientific Research Applications

Urease Inhibition

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide derivatives have been found to be potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of various diseases such as urinary tract infections, urolithiasis, and gastric disorders .

Antioxidant Activity

These compounds have been reported to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antidepressant Activity

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide derivatives have been found to exhibit antidepressant activity . This makes them potential candidates for the development of new antidepressant drugs .

Antimalarial Activity

These compounds have shown antimalarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Anti-inflammatory Activity

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide derivatives have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Antimicrobial Activity

These compounds have demonstrated antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Insecticidal Activity

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide analogues have been tested for their insecticidal activity . The introduction of a methyl group at the R1 position of the benzoheterocycle moiety strongly increased the insecticidal activity .

Ryanodine Receptor Activation

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide moiety has been found in novel anthranilic diamides, which are potent ryanodine receptor activators . Ryanodine receptors are channels in the membrane of the endoplasmic reticulum of cells, and their activation can lead to the release of stored calcium ions, triggering a variety of cellular processes .

Safety And Hazards

The safety information available indicates that “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide” and its derivatives could involve further exploration of their biological activities and potential applications in various fields of chemistry . This could include more in-depth studies on their synthesis, structure-activity relationships, and interactions with various enzymes .

properties

IUPAC Name

N-[(E)-benzylideneamino]-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)20(17(21)16-12-8-5-9-13-16)19-14-15-10-6-4-7-11-15/h4-14H,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOGISNIWDWMKX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide

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